Methyl 1-[2-(methylamino)ethyl]piperidine-4-carboxylate dihydrochloride
Description
Methyl 1-[2-(methylamino)ethyl]piperidine-4-carboxylate dihydrochloride is a piperidine-derived compound with a methyl ester group at the 4-position and a methylaminoethyl substituent on the nitrogen atom. Its molecular formula is C₁₁H₂₁N₂O₂·2HCl, and it exists as a dihydrochloride salt, enhancing its solubility in aqueous environments. This compound is structurally related to intermediates in the synthesis of pharmaceuticals, particularly muscarinic receptor antagonists like umeclidinium bromide .
Properties
IUPAC Name |
methyl 1-[2-(methylamino)ethyl]piperidine-4-carboxylate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.2ClH/c1-11-5-8-12-6-3-9(4-7-12)10(13)14-2;;/h9,11H,3-8H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPGEPPTUVRQKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCC(CC1)C(=O)OC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[2-(methylamino)ethyl]piperidine-4-carboxylate dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines formed are then deprotected using reagents like PhSH (thiophenol) followed by selective intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization and deprotection techniques, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[2-(methylamino)ethyl]piperidine-4-carboxylate dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl 1-[2-(methylamino)ethyl]piperidine-4-carboxylate dihydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various piperidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 1-[2-(methylamino)ethyl]piperidine-4-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Limitations of Available Evidence
- No direct data on the target compound’s synthesis, applications, or biological activity.
Biological Activity
Methyl 1-[2-(methylamino)ethyl]piperidine-4-carboxylate dihydrochloride, a piperidine derivative, has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes a piperidine ring substituted with a methylamino group and a carboxylate moiety. Its molecular formula is with a molecular weight of approximately 273.2 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to act as a ligand for specific receptors, which may influence several signaling pathways. Although the exact mechanisms are still under investigation, preliminary studies suggest that it may modulate receptor activity, leading to potential therapeutic effects .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been tested against a variety of bacterial strains, showing significant inhibitory effects. This suggests its potential application in developing new antimicrobial agents .
Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines, indicating that it may serve as a lead compound in cancer drug development .
Research Findings and Case Studies
A summary of relevant studies on this compound is presented in the table below:
| Study Reference | Biological Activity | Findings |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth in multiple strains. | |
| Anticancer | Reduced proliferation in various cancer cell lines; potential for further development as an anticancer agent. | |
| Receptor Interaction | Binding affinity studies suggest modulation of receptor activity; further research needed to elucidate specific pathways. |
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves cyclization reactions of 1,2-diamine derivatives with sulfonium salts. Industrial production methods may utilize continuous flow reactors to enhance yield and purity, optimizing the synthesis for large-scale applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
